1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors12. A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized12. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds12.Scientific Research Applications
Antimicrobial and Anticancer Applications
A series of compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have demonstrated significant promise in both antimicrobial and anticancer applications. For example, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in drug development (Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds
The chemical scaffold of 1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one facilitates the synthesis of a wide range of heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have been synthesized and tested for A1 adenosine receptor affinity, demonstrating the compound's potential in the development of receptor-targeted therapies (Harden, Quinn, & Scammells, 1991). Additionally, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition further exemplifies the compound's utility in creating diverse heterocyclic frameworks (Rahmouni et al., 2014).
Future Directions
The compound that displayed potent dual activity against the examined cell lines and CDK2 was selected for further investigations12. It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells12.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-8-9-19(16(3)10-14)25-20-18(11-23-25)21(26)24(13-22-20)12-17-7-5-4-6-15(17)2/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUTSXUBNFOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
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